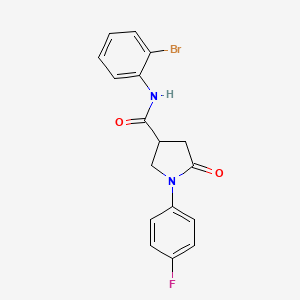![molecular formula C16H18N2O2 B11544567 N'-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-3-methylbenzohydrazide](/img/structure/B11544567.png)
N'-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-3-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-3-methylbenzohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a benzohydrazide moiety. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-3-methylbenzohydrazide typically involves the condensation reaction between 3,5-dimethylfuran-2-carbaldehyde and 3-methylbenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-3-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-3-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The furan ring and benzohydrazide moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring and benzohydrazide moiety.
Reduction: Hydrazine derivatives.
Substitution: Various substituted furan and benzohydrazide compounds.
Scientific Research Applications
N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-3-methylbenzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may enhance its biological activity. Additionally, its hydrazone moiety can participate in redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-1-(2,5-dimethylfuran-3-yl)ethylidene]cyclopropanecarbohydrazide: Contains a cyclopropane ring instead of a benzene ring.
N’-[(1E)-1-(3-methyl-2-pyrazinyl)ethylidene]benzenesulfonohydrazide: Contains a pyrazine ring and a benzenesulfonyl group.
Uniqueness
N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-3-methylbenzohydrazide is unique due to its specific substitution pattern on the furan ring and the presence of a benzohydrazide moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-[(E)-1-(3,5-dimethylfuran-2-yl)ethylideneamino]-3-methylbenzamide |
InChI |
InChI=1S/C16H18N2O2/c1-10-6-5-7-14(8-10)16(19)18-17-13(4)15-11(2)9-12(3)20-15/h5-9H,1-4H3,(H,18,19)/b17-13+ |
InChI Key |
SWPRWOYWVJQUFI-GHRIWEEISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C(\C)/C2=C(C=C(O2)C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=C(C)C2=C(C=C(O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-benzyl-Nalpha-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)tyrosinamide](/img/structure/B11544485.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11544489.png)
![2-bromo-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol](/img/structure/B11544492.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11544494.png)
![N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]-3-methylaniline](/img/structure/B11544511.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11544528.png)
![3-(methylsulfanyl)-N-[(E)-thiophen-2-ylmethylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11544529.png)
![(4E)-2-(4-chlorophenyl)-5-methyl-4-[(propylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11544535.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11544542.png)
![2-({4-Amino-5-[(4-methoxyphenyl)carbonyl]thieno[3,2-d][1,2]thiazol-3-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B11544549.png)
![4-(3,4-Dichlorophenyl)-2-[3-(3,4-dichlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B11544553.png)
![(1E)-1-(2,4-dichlorobenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11544554.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11544561.png)
